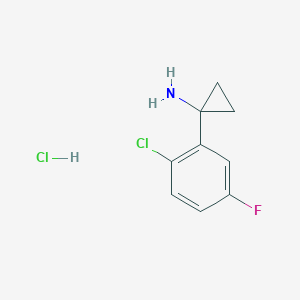

1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride

Description

1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 2-chloro-5-fluorophenyl substituent. The cyclopropane ring imparts structural rigidity, while the halogenated aromatic group modulates electronic and steric properties, influencing reactivity and biological interactions. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6(11)5-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOWJTFQXYYUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC(=C2)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable phenyl precursor. One common method includes the reaction of 2-chloro-5-fluorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropanone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into cyclopropylamines with different substitution patterns.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Cyclopropanone derivatives.

Reduction: Substituted cyclopropylamines.

Substitution: Various substituted phenylcyclopropanes.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various conditions, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares structural analogues of 1-(2-chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride, focusing on substituent variations, molecular weights, and functional characteristics:

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability, while chlorine’s larger size enhances π-π stacking interactions in aromatic systems .

- Chiral Centers : Enantiomerically pure derivatives (e.g., (1R,2S)-configuration in ) exhibit selective binding to biological targets, crucial for optimizing therapeutic efficacy.

Biological Activity

1-(2-Chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. The presence of a cyclopropane ring, along with halogen substitutions, enhances its biological activity, making it a candidate for various research applications.

- IUPAC Name : this compound

- Molecular Formula : C9H9ClFN·HCl

- Molecular Weight : 222.09 g/mol

- CAS Number : 2503209-09-2

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen atoms (chlorine and fluorine) in its structure enhance binding affinity, which can lead to modulation of enzymatic activity or receptor signaling pathways. This interaction may result in various pharmacological effects, including inhibition of tumor growth and modulation of neurotransmitter systems.

Biological Activity Overview

This compound has been studied for several biological activities:

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with observed IC50 values suggesting effective cytotoxicity against specific tumors. For example, compounds with similar structures have demonstrated nanomolar potency against various cancer types, indicating a promising therapeutic profile .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural analogs have been investigated for their effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds within this chemical class can effectively inhibit kinases and phosphatases, which are crucial for cellular signaling .

Case Studies and Research Findings

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Predicts bond dissociation energies and transition states for degradation pathways. For example, DFT has been used to model cyclopropane ring strain in similar compounds .

- Molecular docking : Simulates interactions with enzymes (e.g., monoamine oxidases) by comparing binding affinities to structurally related amines. Studies on cyclopropylamine derivatives highlight the importance of halogen-π interactions in target binding .

How can researchers resolve contradictions in experimental data related to the compound’s solubility and stability?

Advanced Research Question

- Controlled stability assays : Monitor degradation under varying pH, temperature, and light conditions. For instance, cyclopropane derivatives are prone to ring-opening in acidic media; stability studies should include HPLC tracking of degradation products .

- Solubility profiling : Use phase-solubility diagrams with solvents like DMSO or ethanol. Data from analogous compounds (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) suggest that solubility increases with polar aprotic solvents but decreases in aqueous buffers .

What strategies are recommended for designing bioactivity assays to study this compound’s pharmacological potential?

Advanced Research Question

- Receptor screening : Prioritize assays targeting serotonin or dopamine receptors, given the structural similarity to bioactive cyclopropylamine derivatives. Use radioligand binding assays with H-labeled analogs for quantitative analysis .

- Metabolic stability testing : Employ liver microsome models to assess cytochrome P450-mediated oxidation, a common degradation pathway for cyclopropane-containing amines .

How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.